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molecular formula C11H9NO2 B8793397 6-Methylisoquinoline-3-carboxylic acid

6-Methylisoquinoline-3-carboxylic acid

Cat. No. B8793397
M. Wt: 187.19 g/mol
InChI Key: PZAQCHWKBBYXCK-UHFFFAOYSA-N
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Patent
US07001900B2

Procedure details

Methyl 6-methyl-isoquinoline-3-carboxylic acid (0.618 g, 3.07 mmol) is dissolved in 95% EtOH (30 mL). KOH pellets (0.517 g, 9.21 mmol) are added and the reaction is heated at reflux for 1 hour. While heating, a precipitate began to form. Upon cooling, this precipitate (the K+ salt) is filtered and dried at 60° C. in vacuo. The precipitate is dissolved in water and the pH is adjusted to 4–5. The water solution is then loaded onto a column of AGW-×2 resin (H+ form). The resin is rinsed with MeOH, and the desired product is eluted with a solution of 5% TEA in MeOH. The product is concentrated three times from MeOH/MeCN and dried in vacuo. The solid is then dried overnight at 60° C. to yield 6-methyl-isoquinoline-3-carboxylic acid (0.41 g, 71%). HRMS (FAB) calculated for C11H8N O2 K: 188.0711, found 188.0714.
Name
Methyl 6-methyl-isoquinoline-3-carboxylic acid
Quantity
0.618 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]1[C:11]2[C:6](=[CH:7][C:8]([CH3:12])=[CH:9][CH:10]=2)[CH:5]=[C:4]([C:13]([OH:15])=[O:14])[N:3]=1.[OH-].[K+]>CCO>[CH3:12][C:8]1[CH:7]=[C:6]2[C:11](=[CH:10][CH:9]=1)[CH:2]=[N:3][C:4]([C:13]([OH:15])=[O:14])=[CH:5]2 |f:1.2|

Inputs

Step One
Name
Methyl 6-methyl-isoquinoline-3-carboxylic acid
Quantity
0.618 g
Type
reactant
Smiles
CC1=NC(=CC2=CC(=CC=C12)C)C(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
While heating
CUSTOM
Type
CUSTOM
Details
to form
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
FILTRATION
Type
FILTRATION
Details
this precipitate (the K+ salt) is filtered
CUSTOM
Type
CUSTOM
Details
dried at 60° C. in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate is dissolved in water
WASH
Type
WASH
Details
The resin is rinsed with MeOH
WASH
Type
WASH
Details
the desired product is eluted with a solution of 5% TEA in MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The product is concentrated three times from MeOH/MeCN
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The solid is then dried overnight at 60° C.
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C=C(N=CC2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.41 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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